2-n-boc-amino-2-cyclopentyl-ethylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“tert-Butyl (2-amino-1-cyclopentylethyl)carbamate” is a chemical compound with the molecular formula C12H24N2O2 . It is also known as N-Boc-ethylenediamine . The compound is used in various applications, including as a reagent in chemical reactions .
Synthesis Analysis
The synthesis of carbamates, such as “tert-Butyl (2-amino-1-cyclopentylethyl)carbamate”, can be achieved through a three-component coupling of amines, carbon dioxide, and halides . This method offers mild reaction conditions and short reaction times, and avoids over-alkylation of the carbamate . Another method involves the use of 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) as a solvent and catalyst for the chemoselective mono-N-Boc protection of various structurally diverse amines with di-tert-butyl dicarbonate .Molecular Structure Analysis
The molecular structure of “tert-Butyl (2-amino-1-cyclopentylethyl)carbamate” can be represented by the linear formula (CH3)3COCONHCH2CH2NH2 . The InChI code for this compound is 1S/C7H16N2O2/c1-7(2,3)11-6(10)9-5-4-8/h4-5,8H2,1-3H3, (H,9,10) .Chemical Reactions Analysis
Carbamates, including “tert-Butyl (2-amino-1-cyclopentylethyl)carbamate”, can undergo various chemical reactions. For instance, they can participate in palladium-catalyzed cross-coupling reactions with various aryl halides . They can also undergo deprotection reactions under acidic conditions, resulting in the formation of amines .Physical and Chemical Properties Analysis
The physical and chemical properties of “tert-Butyl (2-amino-1-cyclopentylethyl)carbamate” include a molecular weight of 200.28 and a storage temperature of 2-8°C . The compound is a solid at room temperature .Scientific Research Applications
Environmental Occurrence and Fate
Recent research has highlighted the environmental occurrence and fate of compounds structurally related to tert-Butyl (2-amino-1-cyclopentylethyl)carbamate, focusing on their impact on environmental pollution and human exposure. For example, synthetic phenolic antioxidants, which share some structural similarities, have been extensively studied for their presence in environmental matrices and potential toxicity effects, including endocrine-disrupting effects and possible carcinogenicity (Runzeng Liu & S. Mabury, 2020). This research underscores the importance of understanding the environmental behavior of such compounds to mitigate their adverse effects.
Biodegradation and Environmental Remediation
Studies on the biodegradation and fate of related ethers, such as ethyl tert-butyl ether (ETBE), in soil and groundwater have revealed that microorganisms can degrade these compounds under aerobic conditions. This process involves the hydroxylation of the ethoxy carbon, leading to the formation of several intermediates, and indicates the potential for environmental remediation of related compounds through biodegradation (S. Thornton et al., 2020).
Synthesis and Applications in Chemistry
The use of tert-Butyl (2-amino-1-cyclopentylethyl)carbamate in synthetic chemistry, particularly in the synthesis of N-heterocycles via sulfinimines, showcases its utility in creating structurally diverse compounds. This methodology has been applied to synthesize piperidines, pyrrolidines, azetidines, and their derivatives, which are crucial in the development of natural products and therapeutic agents (R. Philip et al., 2020).
Toxicological Effects and Safety
Understanding the toxicological effects of related carbamate insecticides, such as aldicarb, provides insight into the safety and environmental impact of tert-Butyl (2-amino-1-cyclopentylethyl)carbamate. Aldicarb's primary mechanism of toxic action is cholinesterase inhibition, with rapid metabolism and excretion in mammals, indicating a potential for acute toxicity but not known to cause long-term health effects (J. Risher et al., 1987).
Mechanism of Action
Safety and Hazards
Future Directions
The future directions for “tert-Butyl (2-amino-1-cyclopentylethyl)carbamate” could involve its use in the design of new drugs and prodrugs . Its carbamate group can be manipulated to achieve first-pass and systemic hydrolytic stability, making it a promising candidate for prodrug design . Additionally, its ability to modulate interactions with target enzymes or receptors could be exploited in drug design .
Properties
IUPAC Name |
tert-butyl N-(2-amino-1-cyclopentylethyl)carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O2/c1-12(2,3)16-11(15)14-10(8-13)9-6-4-5-7-9/h9-10H,4-8,13H2,1-3H3,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFKASSGUZFUGPA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CN)C1CCCC1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50674199 |
Source
|
Record name | tert-Butyl (2-amino-1-cyclopentylethyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50674199 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
936497-76-6 |
Source
|
Record name | tert-Butyl (2-amino-1-cyclopentylethyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50674199 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.